molecular formula C16H23N3O3 B5720083 N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide

N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide

Cat. No. B5720083
M. Wt: 305.37 g/mol
InChI Key: RXPKNRUSQFWLTL-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide, also known as MEM, is a chemical compound that has been extensively studied for its potential applications in scientific research. MEM belongs to the family of malonamide compounds, which are known for their ability to bind to metal ions and form stable complexes. In

Scientific Research Applications

N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide has been widely used in scientific research for its ability to chelate metal ions and form stable complexes. This property makes N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide useful for a variety of applications, including:
1. Metal ion detection: N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide can be used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples.
2. Drug delivery: N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide can be used as a carrier for the delivery of drugs and other therapeutic agents.
3. Catalysis: N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide complexes can act as catalysts for various chemical reactions.
4. Bioimaging: N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide can be used as a contrast agent for magnetic resonance imaging (MRI) and other imaging techniques.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide involves the formation of stable complexes with metal ions. The malonamide group in N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide acts as a chelating agent, binding to metal ions through the oxygen atoms in the carbonyl groups. The morpholine group in N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide provides additional stability to the complex through hydrogen bonding and electrostatic interactions. The resulting complexes are highly stable and can be used for various applications, such as metal ion detection and catalysis.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide has been shown to have low toxicity and minimal side effects in animal studies. However, its biochemical and physiological effects are still being studied. N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide complexes have been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide complexes have also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide in lab experiments is its ability to form stable complexes with metal ions, which allows for precise control over the experimental conditions. N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide complexes are also highly soluble in water and other polar solvents, making them easy to work with in aqueous environments. However, one limitation of using N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide is its relatively high cost compared to other chelating agents, such as EDTA and DTPA. Additionally, the synthesis of N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide can be challenging and requires specialized equipment and expertise.

Future Directions

There are many potential future directions for research on N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide and its applications. Some possible areas of research include:
1. Development of N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide-based sensors for the detection of metal ions in environmental and biological samples.
2. Exploration of the potential therapeutic applications of N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide complexes, such as in the treatment of oxidative stress-related diseases and inflammatory diseases.
3. Optimization of the synthesis method for N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide, including the use of alternative solvents and reaction conditions.
4. Investigation of the structural and electronic properties of N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide complexes using advanced spectroscopic and computational techniques.
Conclusion:
N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide is a promising compound with a wide range of potential applications in scientific research. Its ability to form stable complexes with metal ions makes it useful for a variety of applications, including metal ion detection, drug delivery, catalysis, and bioimaging. While there are some limitations to its use, the potential benefits of using N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide in lab experiments and in therapeutic applications make it an exciting area of research for the future.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide involves the reaction of 4-methylbenzoyl chloride with 2-(4-morpholinyl)ethylamine, followed by the addition of diethyl malonate. The resulting product is then purified through recrystallization. The yield of N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide can be improved by using different solvents, such as ethanol or acetonitrile, and by optimizing the reaction conditions, such as temperature and reaction time.

properties

IUPAC Name

N'-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-13-2-4-14(5-3-13)18-16(21)12-15(20)17-6-7-19-8-10-22-11-9-19/h2-5H,6-12H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPKNRUSQFWLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)propanediamide

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